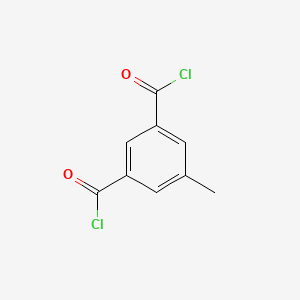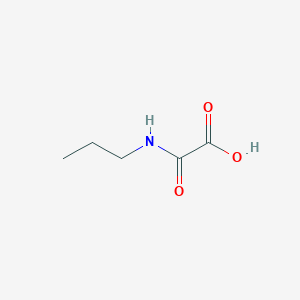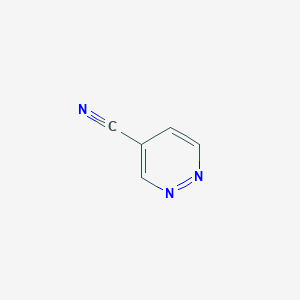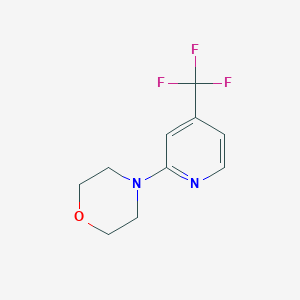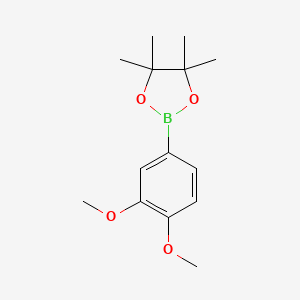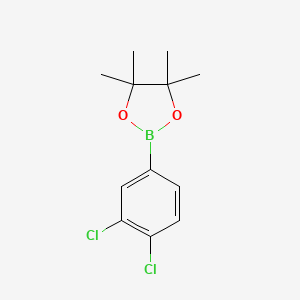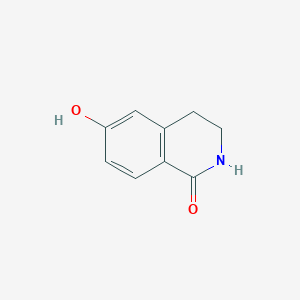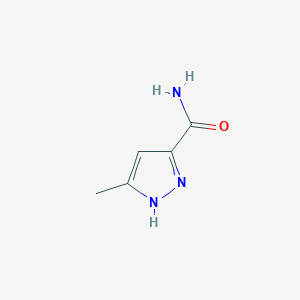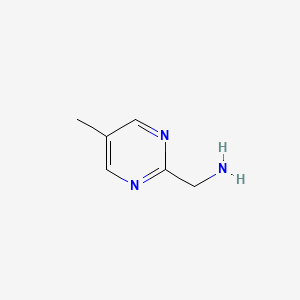
4,4'-Di(4-pyridyl)biphenyl
Übersicht
Beschreibung
4,4’-Di(4-pyridyl)biphenyl is a compound with the molecular formula C22H16N2 . It is also known by other names such as 4,4’-Bis(4-pyridyl)biphenyl and 4- [4- (4-pyridin-4-ylphenyl)phenyl]pyridine . It is used for syntheses of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) as an organic ligand molecule .
Molecular Structure Analysis
The molecular weight of 4,4’-Di(4-pyridyl)biphenyl is 308.4 g/mol . The InChIKey of the compound is RERPRBPQDPHWCZ-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)C3=CC=NC=C3)C4=CC=NC=C4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 25.8 Ų . The compound is also characterized by a complexity of 318 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks (MOFs)
4,4’-Di(4-pyridyl)biphenyl: is prominently utilized as an organic ligand molecule in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . These are structures combined of metal ions and organic ligand molecules, representing a significant area of research within inorganic chemistry and crystal engineering .
In CPs, the compound facilitates the formation of various dimensional structures by coordinating with metal ions. For instance, it has been used to create interconnected nanoplate morphologies by coordinating with nickel ions . Additionally, it plays a role in the formation of supramolecular frameworks through weak packing interactions between different molecular rings .
As for MOFs, 4,4’-Di(4-pyridyl)biphenyl contributes to the development of porous materials that have potential applications in gas storage, separation, and catalysis due to its ability to form stable structures with metal ions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPRBPQDPHWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(4-pyridyl)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



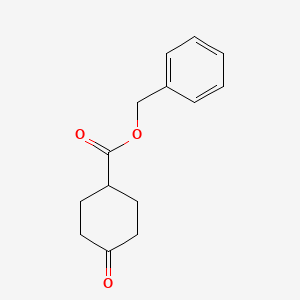

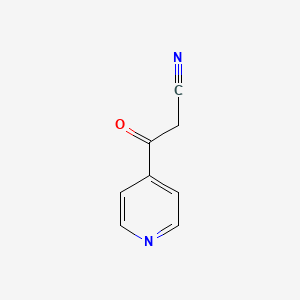
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)
